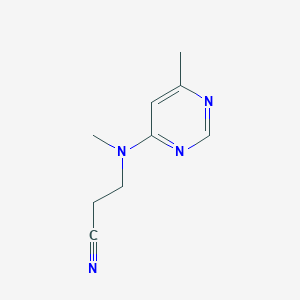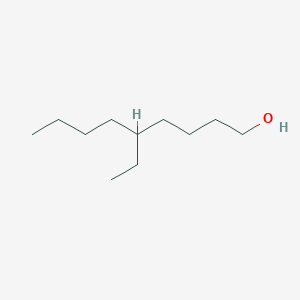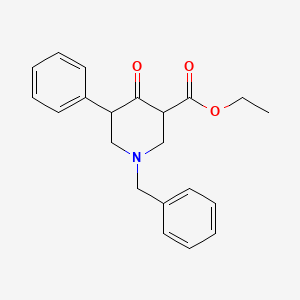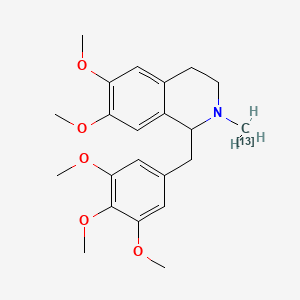
5'-Methoxylaudanosine-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Methoxylaudanosine-13C is a stable isotope-labeled version of the naturally occurring alkaloid 5’-Methoxylaudanosine. This compound belongs to the class of benzylisoquinoline alkaloids and is commonly found in several medicinal plants, including species from the Papaveraceae family . The stable isotopic labeling allows for the differentiation and quantification of 5’-Methoxylaudanosine in biological samples, providing valuable information on its absorption, distribution, metabolism, and excretion .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 5’-Methoxylaudanosine-13C typically involves the incorporation of the stable carbon isotope (^13C) into the precursor molecule during the synthesis process . One method utilizes 3,4,5-trimethoxyphenylacetic acid and 3,4-dimethoxyphenethylamine as raw materials, employing a condensation cyclization one-pot process . Another method involves the use of sodium methoxide solution to neutralize hydrochloride, simplifying the process and achieving a total yield of nearly 60% .
Industrial Production Methods: Industrial production methods for 5’-Methoxylaudanosine-13C are not extensively documented. the methods mentioned above can be scaled up for industrial purposes, ensuring the incorporation of the stable isotope (^13C) during the synthesis process.
化学反応の分析
Types of Reactions: 5’-Methoxylaudanosine-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.
Common Reagents and Conditions: Common reagents used in the reactions of 5’-Methoxylaudanosine-13C include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce amine derivatives.
科学的研究の応用
5’-Methoxylaudanosine-13C is primarily used as a research tool for studying the metabolism, pharmacokinetics, and pharmacodynamics of 5’-Methoxylaudanosine . Its stable isotopic labeling allows for accurate quantification and differentiation in biological samples, providing critical information for drug development and pharmacological studies . Additionally, it is used in the synthesis of neuromuscular blocking agents .
作用機序
The mechanism of action of 5’-Methoxylaudanosine-13C involves its interaction with specific molecular targets and pathways. As a benzylisoquinoline alkaloid, it may interact with neurotransmitter receptors and enzymes involved in neurotransmission. The stable isotope labeling allows researchers to track its distribution and effects in biological systems, providing insights into its mechanism of action.
類似化合物との比較
Similar Compounds:
- 5’-Methoxylaudanosine
- Laudanosine
- Papaverine
- Noscapine
Uniqueness: 5’-Methoxylaudanosine-13C is unique due to its stable isotopic labeling, which allows for precise tracking and quantification in biological studies . This feature distinguishes it from other similar compounds and makes it a valuable research tool for studying the pharmacokinetics and pharmacodynamics of benzylisoquinoline alkaloids.
特性
分子式 |
C22H29NO5 |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
6,7-dimethoxy-2-(113C)methyl-1-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H29NO5/c1-23-8-7-15-12-18(24-2)19(25-3)13-16(15)17(23)9-14-10-20(26-4)22(28-6)21(11-14)27-5/h10-13,17H,7-9H2,1-6H3/i1+1 |
InChIキー |
ALQIPWOCCJXSKZ-OUBTZVSYSA-N |
異性体SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C=C3CCN2[13CH3])OC)OC |
正規SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


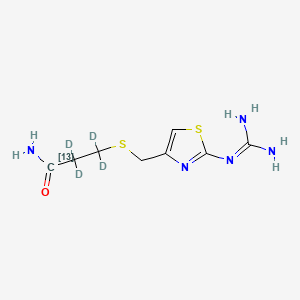
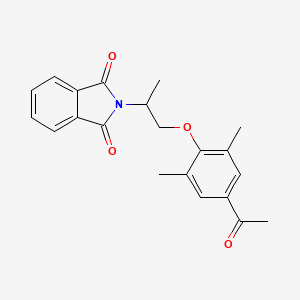
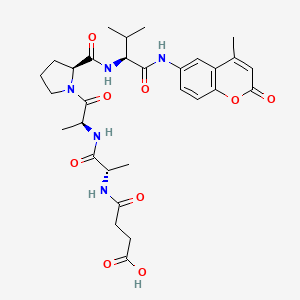
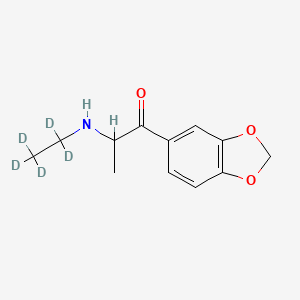
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
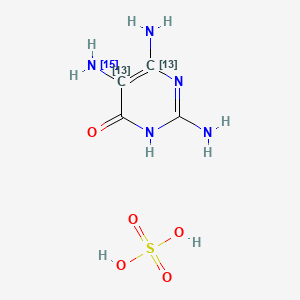

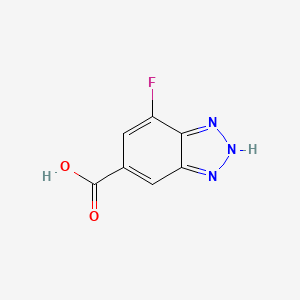

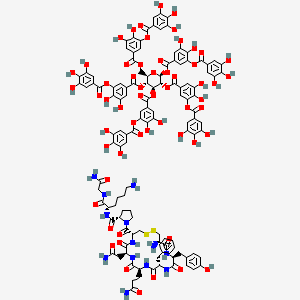
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B15295122.png)
